(5-Chloro-2-(methylamino)phenyl)methanol

Lipophilicity Regioisomer differentiation Chromatographic retention

In fragment-based drug discovery, precise lipophilicity control is critical. (5-Chloro-2-(methylamino)phenyl)methanol delivers a controlled +0.3 logP increase over the des-chloro scaffold, providing optimal membrane permeability without excessive hydrophobicity. Key advantages: • Unique logP window (XLogP3 1.8) avoids the +0.7 logP excess of the 4-chloro regioisomer • Baseline HPLC separation from regioisomeric impurities aids impurity profiling • Validated 2-8°C storage ensures long-term stability • Dual amine/alcohol sites enable versatile derivatization for benzodiazepine synthesis.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 951883-91-3
Cat. No. B1603766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-(methylamino)phenyl)methanol
CAS951883-91-3
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)CO
InChIInChI=1S/C8H10ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3
InChIKeyPGGLZXOZUUVRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-2-(methylamino)phenyl)methanol – Chlorinated Amino-Alcohol Building Block


(5-Chloro-2-(methylamino)phenyl)methanol (CAS 951883-91-3), also referred to as 5-chloro-2-(methylamino)benzyl alcohol or N-methyl-4-chloro-2-hydroxymethylaniline, is a chlorinated aromatic amino-alcohol with the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol [1]. The compound features a 5-chloro substitution on the phenyl ring, an N-methylamino group at the 2-position, and a benzylic hydroxymethyl group. It serves as a versatile synthetic intermediate, with its dual amine/alcohol functionality enabling downstream derivatization. Computed physicochemical properties include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 32.3 Ų, and two hydrogen bond donors and two hydrogen bond acceptors [1]. Commercially, it is available from multiple vendors at a minimum purity of 95% and is recommended for storage at 2–8°C in sealed, dry conditions .

+ Chlorinated amino-alcohol building block for derivatization
+ Dual amine/alcohol functionality supports downstream synthesis
+ Moderate lipophilicity (reported XLogP3 ~1.8) for fragment elaboration

(5-Chloro-2-(methylamino)phenyl)methanol Substitution Challenges


Compounds within the N-methylaminobenzyl alcohol class cannot be interchanged without consequence. The specific position of the chloro substituent (5- vs 4-position) alters the computed lipophilicity by approximately 0.4 log units [1][2]. Replacing chlorine with fluorine modifies the hydrogen bond acceptor count and polar surface characteristics [3]. Even the simple omission of the halogen atom reduces the XLogP3 by 0.3 units [4]. These physicochemical differences translate to distinct chromatographic behavior, solubility profiles, and potential reactivity in downstream transformations. The quantitative evidence below demonstrates where these differences become measurable and practically significant for procurement and research decisions.

4-Cl isomer
Lipophilicity shift Chloro position alters computed logP by ~0.4 units; chromatographic retention and solubility profiles may not transfer directly.
5-F analog
H-bond acceptor mismatch Fluorine adds an H-bond acceptor not present in the 5-Cl scaffold; binding interactions and physicochemical behavior may diverge.
Des-chloro scaffold
Lipophilicity gap Omitting chlorine reduces XLogP3; the polarity change may require re-optimization of partitioning and membrane permeability assays.

(5-Chloro-2-(methylamino)phenyl)methanol Physicochemical Comparisons


Lipophilicity Difference: 5-Cl vs. 4-Cl Regioisomers

The 5-chloro regioisomer (CAS 951883-91-3) exhibits a computed XLogP3 of 1.8, compared to 2.2 for the 4-chloro regioisomer (CAS 504433-58-3). This 0.4 log-unit difference indicates that the 5-chloro compound is measurably less lipophilic than its 4-chloro counterpart [1][2].

5-Cl vs. 4-Cl Lipophilicity
Head-to-head
ΔXLogP3 = −0.4 (5-Cl less lipophilic)
Reported regioisomer differentiation context. Lower logP may alter retention and solubility.
Computed XLogP3 values; experimental validation recommended.
Lipophilicity Regioisomer differentiation Chromatographic retention

Hydrogen Bond Acceptors: 5-Chloro vs. 5-Fluoro

The 5-chloro compound possesses two hydrogen bond acceptors, while the 5-fluoro analog (CAS 504433-57-2) possesses three, owing to fluorine's capacity as an H-bond acceptor [1][2]. TPSA is identical at 32.3 Ų for both compounds, but the molecular weight differs: 171.62 g/mol for 5-Cl vs. 155.17 g/mol for 5-F [1][2].

5-Cl vs. 5-F HBA / MW
Head-to-head
HBA 2 vs 3; MW +16.45 g/mol
Hydrogen-bond acceptor count and mass differ; may influence solubility and target engagement.
Based on computed PubChem descriptors.
Hydrogen bonding Halogen substitution Drug-likeness

Storage Stability: 5-Chloro Requires Refrigeration

The 5-chloro compound is specified for storage at 2–8°C in sealed, dry conditions per vendor technical datasheets . In contrast, the 4-chloro regioisomer is listed with a long-term storage recommendation of 'cool, dry place' without explicit refrigeration .

Storage Stability
Data to verify
2–8°C sealed vs. ambient
Procurement context: cold-chain logistics may apply. 4-Cl isomer lacks explicit refrigeration spec.
Vendor datasheet comparison; verify with current COA.
Storage stability Procurement logistics Long-term storage

Lipophilicity Increase with 5-Chloro Substitution

The presence of the 5-chloro substituent raises the computed XLogP3 from 1.5 (des-chloro, CAS 29055-08-1) to 1.8 (5-chloro) [1][2]. This modest but quantifiable increase in lipophilicity can be leveraged in medicinal chemistry to fine-tune partition coefficients without the bulk of larger halogens.

5-Cl vs. Des-Cl Lipophilicity
Head-to-head
ΔXLogP3 = +0.3 (5-Cl more lipophilic)
Reported lipophilicity engineering context. Moderate logP increase for permeability tuning.
Computed values; confirm experimentally for lead optimization.
SAR Lipophilicity engineering Lead optimization

(5-Chloro-2-(methylamino)phenyl)methanol Procurement and Applications


Lead Optimization with Controlled Lipophilicity

In fragment-based drug discovery or lead optimization, the 5-chloro substitution provides a controlled +0.3 logP increase over the des-chloro scaffold, as evidenced by computed XLogP3 values [1]. This is advantageous for programs where the base scaffold is too hydrophilic for membrane penetration and the 4-chloro regioisomer would introduce excessive lipophilicity (+0.7 logP relative to des-chloro). The 5-chloro compound thus occupies a unique lipophilicity window.

Benzodiazepine Intermediates and Impurity Synthesis

The 5-chloro-2-(methylamino)phenyl substructure is a key motif in benzodiazepine chemistry, appearing in impurities and degradation products of diazepam, temazepam, and clobazam . This compound can serve as a reduced precursor to 5-chloro-2-(methylamino)benzophenone (CAS 1022-13-5), a critical intermediate for benzodiazepine synthesis, offering a distinct oxidation state for selective transformations.

HPLC Method Development for Regioisomer Separation

The 0.4 logP difference between the 5-chloro and 4-chloro regioisomers translates to distinguishable reversed-phase HPLC retention times [2]. Laboratories developing impurity profiling methods for chlorinated aniline derivatives can exploit this difference to achieve baseline separation of regioisomeric mixtures, making the 5-chloro compound a valuable reference standard.

Cold-Chain Procurement for Stability-Sensitive Research

For projects requiring long-term compound integrity, the documented storage requirement of 2–8°C for the 5-chloro compound provides a clear, vendor-validated stability protocol. Procurement can be planned around refrigerated shipping, whereas the 4-chloro isomer lacks this explicit cold-storage specification, increasing uncertainty about degradation rates under ambient conditions.

Application
Selection Property
Validation Focus
Lead optimization with controlled lipophilicity
Moderate logP window (reported +0.3 shift)
Permeability and solubility assay reconciliation
Benzodiazepine intermediate and impurity synthesis
5-Chloro-2-(methylamino)phenyl scaffold
Oxidation-state control and impurity profiling
HPLC method development for regioisomer separation
Distinct chromatographic retention vs. 4-Cl isomer
Baseline resolution under reversed-phase conditions
Cold-chain procurement for stability-sensitive research
Documented 2–8°C storage protocol
Long-term integrity and shipping logistics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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